Home > Products > Screening Compounds P123073 > N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine - 1170150-51-2

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

Catalog Number: EVT-3352360
CAS Number: 1170150-51-2
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] Researchers designed it based on structural superposition of different GlyT1 inhibitor chemotypes, aiming to enhance inhibitory activity. [] In vivo studies in rats demonstrated its effectiveness in various schizophrenia models without causing undesirable central nervous system side effects. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is another potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It was developed as a structurally diverse backup to TP0439150, guided by central nervous system multiparameter optimization (CNS MPO) principles for improved drug-likeness. [] This compound demonstrated favorable pharmacokinetic properties and effectively increased cerebrospinal fluid glycine levels in rats. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description: This compound represents an improved AKT inhibiting compound. [, ] The compound's specific mechanism of action and detailed biological activity are not explicitly described in the provided abstracts.

Relevance: Both this compound and N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine fall under the broad category of pyrazole derivatives. [, ] The presence of the pyrazole ring as a central scaffold suggests potential shared chemical properties and possible exploration of similar biological targets, although their structures differ significantly.

Overview

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is a synthetic organic compound that belongs to the class of ethanamines. This compound features a pyrazole ring substituted with an ethyl group and a methoxyphenyl group attached to an ethanamine backbone. Compounds of this type are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory and analgesic effects.

Source

The chemical structure of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine can be found in databases such as PubChem, where it is cataloged with the identifier 1170150-51-2. This compound has been synthesized and characterized for its potential applications in drug discovery and development.

Classification

This compound is classified under:

  • Chemical Class: Ethanamines
  • Functional Groups: Pyrazole, methoxy group
  • IUPAC Name: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine.
Synthesis Analysis

Methods

The synthesis of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine typically involves multi-step organic reactions. Key steps include:

  1. Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or through cyclization reactions starting from suitable precursors such as 1-ethyl-3,5-dimethylpyrazole.
  2. Alkylation: The pyrazole ring is alkylated using ethyl and methyl groups under basic conditions.
  3. Coupling with Methoxyphenyl Group: The final step involves coupling the alkylated pyrazole with a 3-methoxyphenyl ethanamine derivative using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Technical Details

For efficient synthesis, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial. Industrial methods may employ continuous flow reactors to enhance yield and purity while adhering to green chemistry principles to minimize environmental impact.

Molecular Structure Analysis

Structure

The molecular formula for N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is C16H23N3O, with a molecular weight of approximately 273.37 g/mol. The structure consists of a pyrazole ring linked to an ethanamine backbone with a methoxyphenyl substituent.

Chemical Reactions Analysis

Reactions

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Depending on the functional groups present, it can undergo nucleophilic or electrophilic substitution reactions .

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Mechanism of Action

The mechanism of action for N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine largely depends on its biological targets. Such compounds may interact with various enzymes or receptors, modulating their activity through binding interactions. Potential targets include G-protein coupled receptors and ion channels involved in metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine appears as a solid at room temperature. Its melting point and solubility characteristics are yet to be extensively documented in literature.

Chemical Properties

Relevant chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to characterize this compound further and confirm its structure .

Applications

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine has potential applications in scientific research, particularly in drug discovery due to its structural features that may confer biological activity. Its unique properties make it a candidate for further studies aimed at developing new therapeutic agents targeting various diseases .

Introduction to Pyrazolylethylamine Derivatives in Medicinal Chemistry

Structural Evolution of Pyrazole-Based Bioactive Compounds in Drug Discovery

The pyrazole nucleus has undergone substantial structural optimization since its initial therapeutic application in antipyrine (1884) for pain and inflammation. Modern medicinal chemistry leverages sophisticated derivatization strategies to enhance potency, selectivity, and pharmacokinetics. Key structural milestones include:

  • Diaryl Substitution: Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) established the therapeutic power of 1,3-diaryl pyrazoles as selective COX-2 inhibitors. Its success validated the pyrazole ring as a stable bioisostere for traditional carboxylic acid-containing NSAIDs, offering improved gastrointestinal safety [3] .
  • Fused Ring Systems: Integration of pyrazole with other heterocycles yielded kinase inhibitors like Ibrutinib (chronic lymphocytic leukemia) and Ruxolitinib (myelofibrosis). Ibrutinib features a pyrazolo[3,4-d]pyrimidine core enabling potent Bruton’s tyrosine kinase (BTK) inhibition via covalent binding [3].
  • Trifluoromethyl Enhancements: The electron-withdrawing trifluoromethyl (-CF₃) group, prevalent in SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole), boosts metabolic stability and membrane permeability. This compound exhibits potent antiviral activity against bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) replication .
  • N-Alkylation Dynamics: Systematic exploration of N1-substituents revealed profound effects on target engagement. Smaller alkyl groups (methyl, ethyl) enhance solubility and CNS penetration, while bulky groups (e.g., in Rimonabant, a CB1 antagonist) restrict distribution. The ethyl group in N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine balances lipophilicity (calculated LogP ~2.8) and steric bulk, favoring blood-brain barrier (BBB) transit [3] [9].

Table 1: Clinically Significant Pyrazole-Based Pharmaceuticals

Compound (Brand)Pyrazole Substitution PatternPrimary Therapeutic TargetIndication
Celecoxib (Celebrex)1-(4-Sulfamoylphenyl); 3-CF₃; 5-(4-methylphenyl)Cyclooxygenase-2 (COX-2)Rheumatoid Arthritis, Osteoarthritis
Ibrutinib (Imbruvica)Fused pyrazolo[3,4-d]pyrimidineBruton’s Tyrosine Kinase (BTK)Chronic Lymphocytic Leukemia
Rimonabant (Acomplia)1-(Piperidin-1-yl); 5-(4-chlorophenyl)Cannabinoid Receptor Type 1 (CB1)Obesity (Withdrawn)
SC-5601-(4-Methoxyphenyl); 3-CF₃; 5-(4-chlorophenyl)Cyclooxygenase-1 (COX-1)Antiviral (BVDV, HCV)
Target Compound1-Ethyl; 4-(CH₂NHC₂H₄-(3-methoxyphenyl))Undisclosed (CNS-targeted)Research Compound

Role of Methoxyphenyl Motifs in Central Nervous System-Targeting Therapeutics

The 3-methoxyphenyl moiety is a critical pharmacophoric element conferring CNS-targeting capability to pyrazolylethylamines. Its therapeutic relevance stems from multifaceted biochemical interactions:

  • Blood-Brain Barrier Permeability: The methoxy group (-OCH₃) acts as a moderate hydrogen-bond acceptor without excessive polarity. Its electron-donating nature enhances the π-electron density of the attached phenyl ring, facilitating passive diffusion across endothelial cell membranes via transient interactions with lipid bilayers. This property is crucial for N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, positioning it for potential CNS activity [9].
  • Neurotransmitter Receptor Interactions: 3-Methoxyphenyl derivatives exhibit affinity for serotonin (5-HT), dopamine (D₂), and adrenergic receptors, often modulated by the electronic profile of the methoxy substituent. The oxygen’s lone pairs can form key hydrogen bonds within orthosteric or allosteric binding sites. For instance, structural analogs demonstrate antidepressant potential via dual 5-HT reuptake inhibition and monoamine oxidase-B (MAO-B) modulation, potentially reducing oxidative stress in neurodegenerative pathologies like Parkinson’s disease [9].
  • Metabolic Stability Considerations: While enhancing BBB penetration, the methoxy group undergoes Phase I metabolism (O-demethylation) catalyzed by cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP1A2), forming phenolic metabolites. These metabolites may retain activity or exhibit altered pharmacokinetics. Rational design must therefore balance penetration potential against metabolic lability—often achieved by fluorination adjacent to the methoxy group or incorporating steric hindrance [9].
  • Synergy with Pyrazole: The planar 3-methoxyphenyl group and pyrazole ring engage in intramolecular stacking, reducing conformational flexibility and pre-organizing the molecule for target binding. Molecular modeling suggests the methoxy oxygen aligns with pyrazole N2, creating a pseudo-cyclic conformation favorable for insertion into deep hydrophobic enzyme clefts or receptor sub-pockets common in neurological targets [9].

Rational Design Strategies for Ethyl-Pyrazole Hybrid Architectures

The construction of N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine embodies strategic hybridization principles optimizing target engagement and drug-like properties:

  • Fragment Assembly Logic: The molecule is dissected into three key pharmacophores:
  • 1-Ethyl-1H-pyrazol-4-ylmethyl: Provides hydrogen-bond acceptor capacity (pyrazole N2), moderate lipophilicity, and metabolic resistance (ethyl group minimizes CYP3A4 oxidation versus methyl).
  • 2-(3-Methoxyphenyl)ethylamine: Delivers CNS-targeting capability via the methoxyphenyl motif and flexible ethylamine linker enabling deep binding site penetration.
  • Methylene Bridge (-CH₂-): Connects fragments while maintaining rotational freedom (~3 bonds between aromatic systems), allowing adaptive binding conformation [9].
  • Synthetic Route Optimization: A robust synthesis employs reductive amination as the pivotal step:
  • Pyrazole Core Synthesis: Knorr condensation of sec-butylhydrazine with ethyl acetoacetate yields 1-ethyl-3-methyl-1H-pyrazol-4-ylamine, followed by oxidation (e.g., SeO₂, MnO₂) to the aldehyde 1-ethyl-1H-pyrazole-4-carbaldehyde.
  • Ethanamine Side Chain Preparation: Henry reaction of 3-methoxybenzaldehyde with nitromethane forms β-nitro alcohol, reduced (LiAlH₄, H₂/Pd) to 2-(3-methoxyphenyl)ethylamine.
  • Convergent Coupling: Reductive amination between the pyrazole-4-carbaldehyde and primary amine using NaBH₃CN in methanol yields the target compound. Critical parameters include pH control (~pH 7.4), temperature (25–40°C), and stoichiometry (amine excess) to minimize dialkylation [9].
  • Structure-Activity Relationship (SAR) Drivers:
  • N1-Substitution: Ethyl > methyl (enhanced metabolic stability); > isopropyl/bulky alkyl (reduced BBB penetration).
  • Pyrazole C4 Linker: -CH₂- > direct bond (improved flexibility); > -C(O)- (reduced basicity, impaired CNS access).
  • Ethylamine Spacer Length: n=2 (optimal for receptor spanning) > n=1 or n=3.
  • Methoxyphenyl Position: meta (3-) > para (4-) or ortho (2-) (electronic and steric optimization) [9].

  • Computational Validation: Molecular docking and dynamics simulations predict low-energy binding poses within monoaminergic receptors. Key interactions include:

  • Pyrazole N2 hydrogen bonding with Asp residue (e.g., in 5-HT receptors).
  • 3-Methoxyphenyl π-stacking with Phe/Tyr side chains.
  • Ethylamine nitrogen protonation forming salt bridge with conserved glutamate [9].

Table 2: Key Substituent Effects in Pyrazolylethylamine Hybrids

Structural ElementVariationImpact on PropertiesRationale
N1-Substituent (Pyrazole)EthylBalanced LogP (~2.8); Moderate CYP inhibitionOptimal lipophilicity for CNS penetration
MethylHigher solubility; Faster metabolism (CYP2C19)Reduced steric shielding
BenzylIncreased LogP (>3.5); Reduced BBB permeabilityHigh lipophilicity; P-gp efflux susceptibility
C4 Linker-CH₂- (methylene)Conformational flexibility; Metabolic stabilityResistance to amidase cleavage
-C(O)- (carbonyl)Reduced basicity; Lower CNS penetrationIncreased hydrogen-bonding capacity; Polarity
Aromatic Ring Position3-MethoxyEnhanced BBB permeability; Receptor affinityOptimal electron donation; Conformational alignment
4-MethoxyReduced receptor selectivity; Altered metabolismSteric clash in binding pockets

Properties

CAS Number

1170150-51-2

Product Name

N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

InChI

InChI=1S/C15H21N3O/c1-3-18-12-14(11-17-18)10-16-8-7-13-5-4-6-15(9-13)19-2/h4-6,9,11-12,16H,3,7-8,10H2,1-2H3

InChI Key

LVENCXQXLGDHEP-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC

Canonical SMILES

CCN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.